molecular formula C8H7ClN2O B8586767 2-Chloro-3-methylfuro[2,3-c]pyridin-7-amine

2-Chloro-3-methylfuro[2,3-c]pyridin-7-amine

Cat. No.: B8586767
M. Wt: 182.61 g/mol
InChI Key: FGDKETBUHWYZBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-methylfuro[2,3-c]pyridin-7-amine is a useful research compound. Its molecular formula is C8H7ClN2O and its molecular weight is 182.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

2-chloro-3-methylfuro[2,3-c]pyridin-7-amine

InChI

InChI=1S/C8H7ClN2O/c1-4-5-2-3-11-8(10)6(5)12-7(4)9/h2-3H,1H3,(H2,10,11)

InChI Key

FGDKETBUHWYZBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CN=C2N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Di-tert-butyl (2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)imidodicarbonate (3.2 g, 8.38 mmol) DCM (25 mL) was cooled in an ice bath and treated with 4 N HCl in 1,4-dioxane (12.5 mL, 50 mmol) added slowly over several minutes. The reaction was removed from the cooling bath and heated at 55° C. for 16 h. The mixture was concentrated in vacuo and the residue was suspended in DCM and treated with saturated NaHCO3 until the pH reached ˜8.5. The organic layer was washed with water, then brine and then dried over anhydrous Na2SO4. After concentration in vacuo, the material was purified by flash chromatography (3% MeOH:DCM) to provide 1.0 g (66%) of the title compound. 1H NMR (400 MHz, CDCl3) δ 7.87 (d, J=5.4 Hz, 1H), 6.79 (d, J=5.4 Hz, 1H), 4.78 (br s, 2H), 2.16 (s, 3H).
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Yield
66%

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